

Application Notes and Protocols: "Chandor"

Labeling for Imaging Studies

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Compound of Interest

Compound Name: Chandor

Cat. No.: B1675550

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Disclaimer: The term "**Chandor**" as a specific labeling agent for imaging studies does not correspond to a known entity in the current scientific literature based on a comprehensive search. The following application notes and protocols are provided as a detailed, illustrative example of the content and structure requested, using "**Chandor**" as a hypothetical fluorescent probe for imaging mitochondrial calcium. The data, protocols, and pathways are representative of common practices in the field of live-cell imaging.

Chandor: A Novel Fluorescent Probe for Mitochondrial Calcium Imaging

Introduction

Chandor is a novel, cell-permeable fluorescent probe specifically designed for the detection and quantification of mitochondrial calcium (Ca^{2+}) dynamics in live cells. Its unique chemical structure allows for rapid sequestration into the mitochondrial matrix, where it exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} . This property makes **Chandor** an invaluable tool for researchers studying cellular signaling, metabolism, and apoptosis, where mitochondrial Ca^{2+} plays a critical regulatory role. These application notes provide a comprehensive guide for the use of **Chandor** in fluorescence microscopy.

Data Presentation

The photophysical and binding properties of **Chandor** are summarized in the table below. This data provides the essential parameters for designing imaging experiments and interpreting

results.

Property	Value
Molecular Weight	~750 g/mol
Excitation (Ex) max	540 nm
Emission (Em) max	595 nm
Quantum Yield (Ca ²⁺ -bound)	~0.45
Quantum Yield (Ca ²⁺ -free)	~0.02
Dissociation Constant (Kd)	~2.5 μ M
Recommended Concentration	1-5 μ M
Solvent for Stock Solution	Anhydrous DMSO
Storage Conditions	-20°C, protected from light and moisture

Experimental Protocols

1. Preparation of **Chandor** Stock Solution

- Materials:
 - Chandor** (lyophilized powder)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
- Procedure:
 - Bring the vial of lyophilized **Chandor** to room temperature before opening to prevent moisture condensation.
 - Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. For example, for 1 mg of **Chandor** with a molecular weight of 750 g/mol , add 1.33 mL of DMSO.

- Vortex briefly to ensure the powder is fully dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for up to six months.

2. Live-Cell Staining Protocol for Adherent Cells

This protocol is optimized for adherent mammalian cell lines cultured in glass-bottom dishes or chamber slides.

- Materials:
 - 1 mM **Chandor** stock solution in DMSO
 - Cells cultured on a suitable imaging vessel
 - Pre-warmed live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)
 - Phosphate-Buffered Saline (PBS)
- Procedure:
 - Ensure cells are healthy and have reached the desired confluency (typically 60-80%).
 - Prepare the staining solution by diluting the 1 mM **Chandor** stock solution into the pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.
 - Remove the cell culture medium from the imaging vessel.
 - Gently wash the cells once with pre-warmed PBS.
 - Add the **Chandor** staining solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

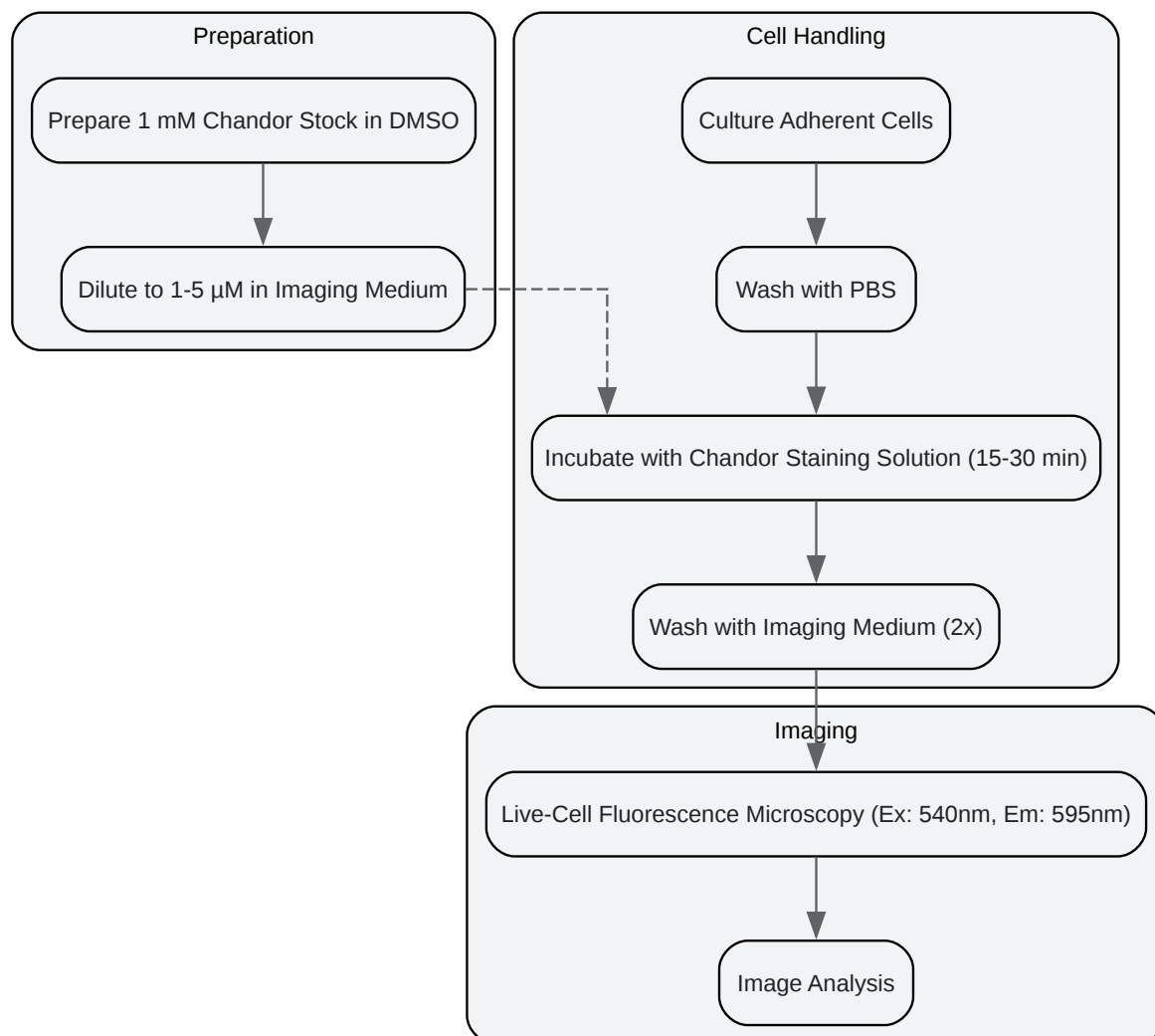
- After incubation, remove the staining solution and wash the cells twice with the pre-warmed live-cell imaging medium to remove any excess probe.
- Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.

3. Image Acquisition

- Microscope Setup:
 - Use a fluorescence microscope (confocal, widefield, or spinning disk) equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Select appropriate filter sets or laser lines for **Chandor** (e.g., excitation around 540 nm and emission detection between 570-620 nm).
- Imaging Parameters:
 - Minimize phototoxicity and photobleaching by using the lowest possible excitation laser power and the shortest exposure times that provide a sufficient signal-to-noise ratio.
 - For time-lapse imaging of Ca²⁺ dynamics, acquire images at the desired temporal resolution.
 - It is advisable to acquire a baseline fluorescence image before stimulating the cells to induce changes in mitochondrial Ca²⁺.

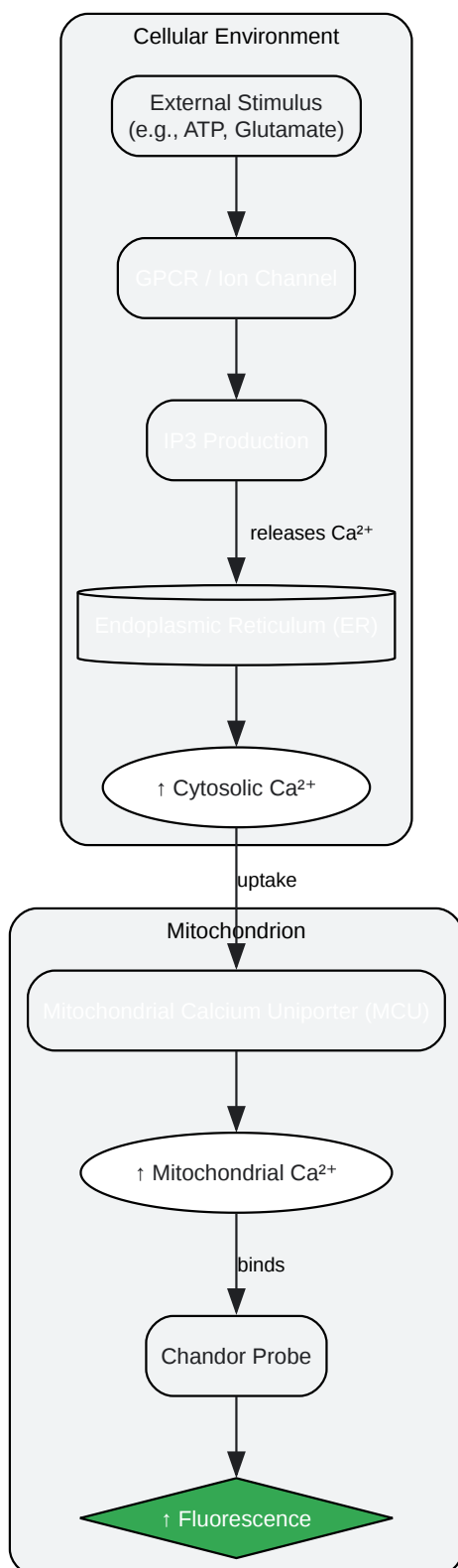
Visualizations

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.



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Caption: Experimental workflow for labeling live cells with **Chandor**.



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Caption: Signaling pathway leading to mitochondrial calcium uptake.

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